Morpholine, 1-(2-(2,5-diphenyl-3-furyl)ethyl)-

Description

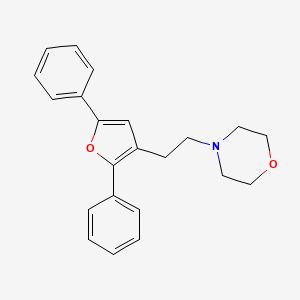

Morpholine, 1-(2-(2,5-diphenyl-3-furyl)ethyl)-, is a substituted morpholine derivative characterized by a morpholine ring linked via an ethyl chain to a 2,5-diphenyl-3-furyl moiety. Morpholine derivatives are widely utilized in medicinal chemistry due to their ability to enhance solubility and modulate pharmacokinetic properties. This compound’s unique structure combines aromatic furan and phenyl groups, which may influence its electronic properties, lipophilicity, and binding interactions with biological targets.

Properties

CAS No. |

74037-71-1 |

|---|---|

Molecular Formula |

C22H23NO2 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

4-[2-(2,5-diphenylfuran-3-yl)ethyl]morpholine |

InChI |

InChI=1S/C22H23NO2/c1-3-7-18(8-4-1)21-17-20(11-12-23-13-15-24-16-14-23)22(25-21)19-9-5-2-6-10-19/h1-10,17H,11-16H2 |

InChI Key |

WCGOKUSGGAMPGX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCC2=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Morpholine, 1-(2-(2,5-diphenyl-3-furyl)ethyl)- generally involves the following key steps:

- Construction of the 2,5-diphenyl-substituted furan moiety.

- Attachment of an ethyl linker to the furan ring at the 3-position.

- Nucleophilic substitution or coupling of the ethyl-furan intermediate with morpholine to form the target compound.

The synthesis often requires palladium-catalyzed cross-coupling reactions to introduce the diphenyl groups onto the furan ring, followed by alkylation reactions to connect the morpholine ring.

Reaction Conditions and Catalysts

Catalysts: Palladium complexes are frequently employed to facilitate the formation of carbon-carbon bonds in the diphenyl-substituted furan intermediate. These catalysts enable selective coupling reactions under mild conditions, minimizing side reactions.

Bases: Organic bases such as triethylamine, diisopropylethylamine, and methylmorpholine are used to neutralize acidic by-products and promote nucleophilic substitution steps.

Solvents: A variety of solvents are suitable, including dichloromethane, chloroform, tetrahydrofuran, dioxane, benzene, toluene, acetonitrile, dimethylformamide, and dimethylacetamide. The choice depends on solubility and reaction compatibility.

Temperature: Reactions are typically carried out between 0 °C and reflux temperatures, with reaction times ranging from 5 minutes to 30 hours depending on the step and reagents used.

Detailed Synthetic Route (Based on Patent WO1987000527A1)

A typical synthetic procedure described in patent literature includes:

| Step | Reaction Type | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Formation of diphenylfuran | Palladium-catalyzed cross-coupling of appropriate phenyl precursors with a furan derivative | Use of Pd catalysts and bases like triethylamine in solvents such as tetrahydrofuran |

| 2 | Alkylation | Alkylation of the furan intermediate with 2-bromoethylmorpholine or equivalent alkyl halide | Base present to facilitate nucleophilic substitution; reaction at 0 °C to room temp |

| 3 | Purification | Extraction with organic solvents, washing, drying, and chromatographic purification | Yields depend on reaction optimization |

The patent also describes the use of condensing agents such as 2-chloro-1-methylpyridinium salts and triphenylphosphine derivatives to facilitate coupling reactions, with bases like 3,4-dihydro-1,2H-pyrido[1,2-a]pyrimidin-2-one preferred for certain steps.

Analytical Data and Research Findings

Molecular and Structural Data

| Parameter | Value |

|---|---|

| Molecular Formula | C22H23NO2 |

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | 4-[2-(2,5-diphenylfuran-3-yl)ethyl]morpholine |

| CAS Number | 74037-71-1 |

| SMILES | C1COCCN1CCC2=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

| InChI Key | WCGOKUSGGAMPGX-UHFFFAOYSA-N |

Reaction Optimization

- Reaction times and temperatures are critical for maximizing yields and minimizing side products.

- Use of palladium catalysts significantly enhances the efficiency of diphenyl substitution on the furan ring.

- Selection of base and solvent affects the rate and selectivity of the alkylation step connecting morpholine.

Challenges and Considerations

- The multi-step synthesis requires purification at each stage to ensure product purity.

- Side reactions such as over-alkylation or decomposition of the furan ring under harsh conditions must be controlled.

- The choice of condensing agents and bases can influence reaction rates and product yields.

Summary Table of Preparation Parameters

| Parameter | Options / Typical Conditions | Comments |

|---|---|---|

| Catalyst | Palladium complexes (e.g., Pd(PPh3)4) | Essential for diphenyl-furan coupling |

| Base | Triethylamine, diisopropylethylamine, methylmorpholine | Neutralizes acids, promotes substitution |

| Solvent | Dichloromethane, chloroform, tetrahydrofuran, dioxane, benzene | Solvent choice affects solubility and reaction |

| Temperature | 0 °C to reflux | Controlled to optimize reaction kinetics |

| Reaction Time | 5 minutes to 30 hours | Depends on step and reagents |

| Condensing Agents | 2-chloro-1-methylpyridinium salts, triphenylphosphine derivatives | Facilitate coupling reactions |

Chemical Reactions Analysis

Types of Reactions

Morpholine, 1-(2-(2,5-diphenyl-3-furyl)ethyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted morpholines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Morpholine derivatives have been extensively studied for their pharmacological properties. The compound has shown promise as a serotonin and norepinephrine reuptake inhibitor , making it relevant in the treatment of several disorders, including:

- Depression

- Anxiety Disorders

- Attention Deficit Hyperactivity Disorder (ADHD)

- Urinary Incontinence

- Fibromyalgia

Research indicates that compounds like Morpholine, 1-(2-(2,5-diphenyl-3-furyl)ethyl)- can effectively modulate monoamine transporter functions, which are critical in managing these conditions .

Case Study: Antidepressant Activity

A study demonstrated that morpholine derivatives could significantly reduce symptoms of depression by enhancing serotonin availability in the synaptic cleft. These findings suggest that such compounds could serve as effective antidepressants with fewer side effects compared to traditional medications .

Antidiabetic Potential

Recent investigations have identified morpholine derivatives as potential antidiabetic agents. For instance, certain morpholine compounds exhibited strong inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This action can lead to improved glycemic control in diabetic patients .

Table: Antidiabetic Activity of Morpholine Derivatives

| Compound Structure | α-Glucosidase Inhibition | Mechanism of Action |

|---|---|---|

| 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine | High | Inhibition of carbohydrate absorption |

| Morpholino thiazolidinediones | Moderate | Insulinotropic effects |

| 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine | High | Positive allosteric modulation of GLP-1R |

Cosmetic Applications

Morpholine derivatives have also found applications in cosmetic formulations. Their unique chemical properties allow them to enhance the stability and effectiveness of various products. For example, morpholine compounds can improve the moisturizing properties of creams and lotions, making them valuable in skincare formulations .

Case Study: Cosmetic Formulation Optimization

A study utilized morpholine derivatives in developing topical formulations using experimental design techniques. The results indicated significant improvements in product consistency and sensory attributes, showcasing the versatility of morpholine compounds in cosmetic science .

Antimicrobial Properties

Morpholine-based compounds have demonstrated antibacterial activity against various pathogens. Their effectiveness against Gram-positive and Gram-negative bacteria makes them candidates for developing new antimicrobial agents .

Table: Antimicrobial Activity of Morpholine Derivatives

| Compound | Bacterial Strain Targeted | MIC Value (µg/mL) |

|---|---|---|

| Morpholino derivatives | Staphylococcus aureus | 0.5 |

| Morpholino piperidine hybrids | Escherichia coli | 0.25 |

Mechanism of Action

The mechanism of action of morpholine, 1-(2-(2,5-diphenyl-3-furyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Research Findings and Gaps

- Metabolic Stability : Diphenylfuryl groups may reduce oxidative metabolism compared to L-742694’s triazolylmethyl group, but in vitro studies are needed to confirm this hypothesis.

- Unresolved Questions: No direct data exist on the target compound’s receptor affinity, toxicity, or synthetic yield. Computational modeling (e.g., docking studies) could bridge this gap.

Q & A

Q. What are the recommended synthetic pathways for preparing Morpholine, 1-(2-(2,5-diphenyl-3-furyl)ethyl)-, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving morpholine derivatives and furan-containing precursors. For example, analogous morpholine-furan hybrids are synthesized using formaldehyde and morpholine under controlled acidic conditions (e.g., acetic acid catalysis) to facilitate cyclization and stabilize intermediates . Optimization should focus on:

- Temperature (55–60°C for 12 hours, as seen in similar morpholine alkylation reactions ).

- Solvent systems (e.g., ethyl acetate/methanol for purification).

- Catalysts (e.g., Na₂SO₄ for drying intermediates).

Monitor reaction progress via TLC or HPLC, and characterize products using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers address missing physicochemical data (e.g., solubility, stability) for this compound?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in solvents (water, DMSO, ethanol) at 25°C, quantified via UV-Vis spectroscopy .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–80°C), and light exposure. Use HPLC to track decomposition products .

- Thermal Stability : Employ differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced Research Questions

Q. What strategies can resolve contradictions in toxicological classifications (e.g., carcinogenicity) across safety data sheets?

- Methodological Answer : Discrepancies arise due to varying regulatory thresholds (e.g., OSHA vs. IARC). To resolve:

Review original toxicology studies cited in regulatory documents (e.g., WHO Health and Safety Guide ).

Conduct in vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines.

Compare results with structurally similar morpholine derivatives (e.g., 4-(iodomethyl)morpholine, which lacks carcinogenicity flags ).

Note: Current SDS indicate no carcinogenic components ≥0.1% , but confirm via independent testing.

Q. How can researchers design experiments to elucidate the compound’s reactivity with common laboratory reagents?

- Methodological Answer :

- Reactivity Screening : Expose the compound to oxidizing agents (H₂O₂), reducing agents (NaBH₄), and nucleophiles (thiols) under inert atmospheres. Monitor via FT-IR and GC-MS for byproduct identification .

- Incompatibility Testing : Use calorimetry (e.g., ARC) to assess exothermic reactions with metals (e.g., LiAlH₄) or acids.

- DFT Calculations : Predict reaction pathways using Gaussian software to model electron density and frontier molecular orbitals .

Q. What analytical techniques are most effective for characterizing morpholine-furan hybrid crystal structures?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond lengths and stereochemistry (e.g., as done for morpholine-naphthol hybrids ).

- Powder XRD : Compare experimental patterns with simulated data from SCXRD to assess purity.

- Solid-State NMR : Use ¹⁵N/¹³C CP-MAS NMR to probe hydrogen bonding and lattice dynamics .

Data Contradiction Analysis

Q. How should discrepancies in acute toxicity data (oral vs. dermal LD₅₀) be interpreted and validated?

- Methodological Answer :

- Source Evaluation : Cross-reference SDS entries (e.g., Indagoo vs. WHO ) for test organisms (rats vs. mice) and administration routes.

- In Vivo Validation: Perform OECD Guideline 423 (acute oral toxicity) and 404 (dermal irritation) studies, noting interspecies variability.

- QSAR Modeling : Use tools like ECOSAR to predict toxicity profiles based on logP and molecular descriptors .

Experimental Design for Stability Studies

Q. What protocols ensure reliable assessment of photostability and oxidative degradation?

- Methodological Answer :

- Photostability : Expose samples to UV light (320–400 nm) in a climate-controlled chamber. Analyze degradation via LC-MS and quantify radicals using EPR spectroscopy .

- Oxidative Stability : Use Fenton’s reagent (Fe²⁺/H₂O₂) to simulate oxidative stress. Track carbonyl formation via FT-IR and quantify using derivatization (e.g., DNPH assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.